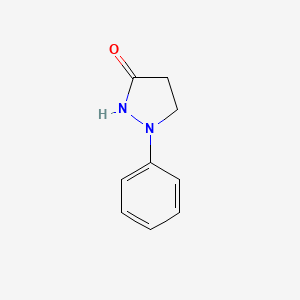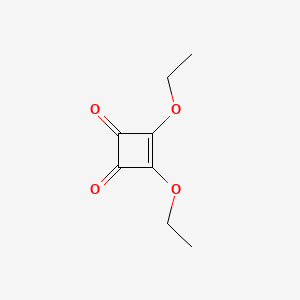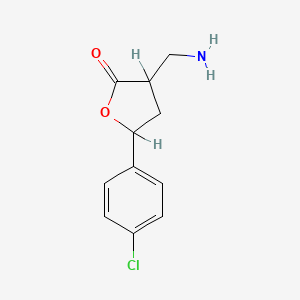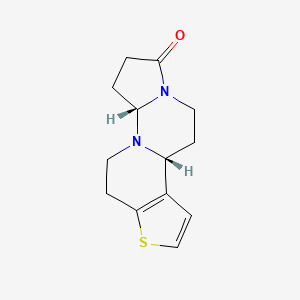
Phénidone
Vue d'ensemble
Description
Phenidone is a chemical compound with significant interest in various scientific fields due to its unique chemical and physical properties. While the specific research on Phenidone itself was not directly found, the principles of process synthesis and chemical compound analysis can be applied to understand its synthesis, structure, and properties. Process synthesis literature provides insights into the chemical engineer's approach to selecting components and interconnecting them to create a desired chemical structure or reaction pathway (Nishida, Stephanopoulos, & Westerberg, 1981).
Synthesis Analysis
The synthesis of Phenidone would involve determining the chemical reaction paths necessary to create the compound from available reactants. This process is crucial in chemical engineering and is a part of process synthesis, which focuses on developing effective solutions depending on the nature of the synthesis problem being addressed. The literature on process synthesis, including chemical reaction paths, provides a foundation for understanding how compounds like Phenidone can be synthesized (Nishida, Stephanopoulos, & Westerberg, 1981).
Applications De Recherche Scientifique
Inhibiteur de la synthèse de l'acide jasmonique
La Phénidone est connue pour inhiber la synthèse de l'acide jasmonique (AJ), une hormone végétale qui joue un rôle crucial dans la croissance, le développement et la défense des plantes . Cette propriété de la this compound a été utilisée dans diverses études de recherche pour comprendre le rôle de l'AJ dans différents processus végétaux.
Étude de la sécrétion de nectar floral
La this compound a été utilisée dans la recherche pour étudier le rôle des jasmonates dans la sécrétion de nectar floral . Une étude a révélé que l'application d'AJ sur les fleurs induisait la sécrétion de nectar, qui était supprimée par un traitement à la this compound .
Recherche sur les effets de la qualité de la lumière sur le parfum floral
La this compound a été utilisée dans la recherche pour comprendre comment la qualité de la lumière affecte la biosynthèse et l'émission du parfum floral . Dans une étude sur des plantes de muflier, il a été constaté que la lumière bleue entraînait la libération la plus élevée de certains composants du parfum, et cet effet était considérablement réduit par la this compound .
Comprendre les mécanismes de défense des plantes
Le rôle de la this compound en tant qu'inhibiteur de la synthèse de l'AJ en fait un outil précieux dans l'étude des mécanismes de défense des plantes . En inhibant la synthèse de l'AJ, les chercheurs peuvent étudier les effets de la réduction des niveaux d'AJ sur la capacité de la plante à se défendre contre les ravageurs et les maladies .
Rôle dans la croissance et le développement des plantes
L'AJ jouant un rôle crucial dans la croissance et le développement des plantes, la this compound peut être utilisée pour étudier ces processus en inhibant la synthèse de l'AJ . Cela peut aider les chercheurs à comprendre les rôles spécifiques de l'AJ aux différents stades de la croissance et du développement des plantes.
Étude de l'efficacité de la pollinisation
La capacité de la this compound à inhiber la synthèse de l'AJ peut également être utilisée pour étudier l'efficacité de la pollinisation . L'AJ étant connu pour avoir un effet profond sur la sécrétion de nectar floral, les chercheurs peuvent utiliser la this compound pour étudier comment les changements des niveaux d'AJ affectent l'efficacité de la pollinisation .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-phenylpyrazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-6-7-11(10-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCWWLVWPDLCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049433 | |
| Record name | 1-Phenyl-3-pyrazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
| Record name | 3-Pyrazolidinone, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenidone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/828 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000163 [mmHg] | |
| Record name | Phenidone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/828 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
92-43-3 | |
| Record name | Phenidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyrazolidinone, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Phenyl-3-pyrazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-3-pyrazolidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-3-PYRAZOLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0U5612P6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Phenidone (1-phenyl-3-pyrazolidinone) exhibits its primary mechanism of action through the inhibition of lipoxygenase enzymes. [] Lipoxygenases catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, into signaling molecules like leukotrienes and lipoxins. [] By inhibiting these enzymes, Phenidone reduces the production of these inflammatory mediators, ultimately mitigating inflammation. [, , , , , ]
A: * Molecular formula: C9H10N2O [, ]* Molecular weight: 162.19 g/mol []* Spectroscopic data: * UV-Vis Spectroscopy: Phenidone exhibits characteristic absorbance peaks in the UV region. [, , , ] * Electron paramagnetic resonance (EPR) spectroscopy: EPR studies have been used to investigate the free radical formed during Phenidone's oxidation. [, ]
A: Phenidone exhibits good stability in alkaline solutions, particularly in the presence of hydroquinone and sulfite, where it primarily oxidizes to a stable free radical. [, , , ] In the absence of these stabilizing agents, Phenidone undergoes further oxidation in alkaline solutions, leading to colored products. [] Its stability under various pH conditions and in different formulations requires further investigation. []
A: While Phenidone itself is not a catalyst, its role in photographic development involves a catalytic cycle. [, ] Phenidone, acting as an auxiliary developer, is rapidly oxidized by silver halide in the photographic emulsion. [, ] The resulting Phenidone radical is then reduced back to its active form by the primary developer, typically hydroquinone, which itself becomes oxidized. [, ] This continuous cycle of oxidation and reduction enables Phenidone to accelerate the development process significantly.
A: Research suggests that while the phenyl group in Phenidone's structure is crucial for strong superadditivity in photographic development, it is not essential for the superadditive effect itself. [] This finding highlights the possibility of substituting the phenyl group with other moieties while retaining some level of activity. Further SAR studies with various Phenidone analogs would be needed to fully understand the impact of structural modifications on its potency, selectivity, and biological activities.
ANone: The provided research papers primarily focus on the biochemical and pharmacological aspects of Phenidone and do not discuss SHE (Safety, Health, and Environment) regulations specific to its use or handling.
ANone:
- Phenidone significantly reduces proteinuria and the incidence of stroke in stroke-prone spontaneously hypertensive rats. []
- It attenuates angiotensin II-induced vascular contractility and blood pressure in renovascular hypertensive rats. []
- It provides protection against cold-induced blood-brain barrier disruption in rats and guinea pigs. []
- Phenidone can inhibit carbon tetrachloride-induced acute liver injury in rats. []
- It was shown to decrease PMNL recruitment and migration in a hamster model of periodontitis. []
- Studies also suggest that Phenidone can reduce sulfur mustard-induced skin injury in hairless guinea pigs. []
A: Phenidone emerged as a photographic developing agent in the mid-20th century. [, ] Its early applications focused on its synergistic effects with hydroquinone in black and white photography, significantly enhancing developing speed and image quality. [, , , ] Further research revealed its inhibitory activity against lipoxygenase and cyclooxygenase enzymes, opening avenues for exploring its therapeutic potential in inflammatory conditions. [, , , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(7R,8S)-11-(dimethylaminomethylideneamino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1221293.png)

![3-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one](/img/structure/B1221295.png)

![(7S,11S,12S,13S,14R,15R,16R,17S,18S)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde](/img/structure/B1221298.png)








